Cas no 2228386-96-5 (tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate)
tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate
- 2228386-96-5
- EN300-1889692
- tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate
-
- Inchi: 1S/C17H23N3O3/c1-16(2,3)23-15(22)19(5)17(4,11-21)14-12-9-7-8-10-13(12)20(6)18-14/h7-11H,1-6H3
- InChI Key: KCJOHPDLMOXIHM-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C=O)(C)C1C2C=CC=CC=2N(C)N=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 317.17394160g/mol
- Monoisotopic Mass: 317.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1889692-0.05g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 0.05g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1889692-0.1g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 0.1g |
$1585.0 | 2023-09-18 | ||
| Enamine | EN300-1889692-0.25g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 0.25g |
$1657.0 | 2023-09-18 | ||
| Enamine | EN300-1889692-0.5g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 0.5g |
$1728.0 | 2023-09-18 | ||
| Enamine | EN300-1889692-1.0g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 1g |
$1801.0 | 2023-06-01 | ||
| Enamine | EN300-1889692-2.5g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 2.5g |
$3530.0 | 2023-09-18 | ||
| Enamine | EN300-1889692-5.0g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 5g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1889692-10.0g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 10g |
$7742.0 | 2023-06-01 | ||
| Enamine | EN300-1889692-1g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 1g |
$1801.0 | 2023-09-18 | ||
| Enamine | EN300-1889692-5g |
tert-butyl N-methyl-N-[2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-yl]carbamate |
2228386-96-5 | 5g |
$5221.0 | 2023-09-18 |
tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate
Compound Introduction: tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate (CAS No. 2228386-96-5)
tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. With a Chemical Abstracts Service (CAS) number of 2228386-96-5, this compound represents a confluence of advanced synthetic methodologies and molecular design principles, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate incorporates several key functional groups that contribute to its chemical reactivity and biological profile. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. Additionally, the N-methyl and N-(1-methylindazol-3-yl) substituents introduce aromatic heterocycles that are frequently found in pharmacologically active molecules, suggesting potential interactions with enzymes or receptors involved in disease pathways.
Recent advancements in drug discovery have highlighted the importance of indazole derivatives in medicinal chemistry. The 1-methylindazole moiety in this compound is particularly noteworthy, as modifications in this region have been associated with enhanced binding affinity and selectivity in various therapeutic contexts. For instance, studies have demonstrated that indazole-based compounds exhibit promising activity against certain enzymatic targets, making them valuable candidates for further development.
The carbamate functional group at the 1-oxypropan-2-yl position further enhances the compound's versatility. Carbamates are known for their ability to form stable amide-like bonds with biological targets, which can improve pharmacokinetic properties such as bioavailability and duration of action. This structural feature aligns well with current trends in drug design, where optimizing molecular interactions at the target site is crucial for achieving therapeutic efficacy.
In the context of contemporary pharmaceutical research, tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxopropan-2-ylcarbamate exemplifies the intersection of synthetic organic chemistry and medicinal biology. The compound's design reflects a deep understanding of structural motifs that enhance binding affinity while minimizing off-target effects. This approach is particularly relevant in the development of small molecule inhibitors, where precise modulation of biochemical pathways is essential.
One area where this compound shows promise is in the exploration of novel mechanisms for modulating enzyme activity. For example, indazole derivatives have been investigated for their potential to interact with kinases and other signaling proteins involved in cancer progression. The steric and electronic properties introduced by the tert-butyl group and the N-methylindazole ring may enable selective inhibition of specific enzymatic targets without disrupting normal cellular processes.
The synthesis of such complex molecules often involves multi-step organic reactions that require meticulous optimization to achieve high yields and purity. The preparation of tert-butyl N-methyl-N-2-(1-methyl-1H-indazol-3-yl)-1-oxypropan-2-yldicarbamate (CAS No. 2228386) would likely involve strategies such as nucleophilic substitution, condensation reactions, and protection-deprotection steps to introduce each functional group in a controlled manner. Advances in synthetic techniques, including flow chemistry and catalytic methods, could further streamline these processes.
Evaluation of the compound's biological activity typically involves both in vitro and in vivo studies to assess its efficacy and safety profile. In vitro assays may focus on measuring interactions with specific enzymes or receptors, while preclinical studies could investigate pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and potential toxicological effects. These studies are critical for determining whether the compound has sufficient promise to proceed to clinical trials.
The integration of computational methods into drug discovery has also played a pivotal role in assessing the potential of compounds like tert-butyl N-methyl-N-(1-methylindazolizinizinolinolinolinolinolinolinolinolinolinolinolinolinolinolinolinoline). Molecular docking simulations can predict how the molecule might bind to its target protein, providing insights into binding affinity and orientation. These predictions can guide experimental efforts by highlighting key interactions that need to be optimized for improved efficacy.
Given its structural complexity and functional diversity, tert-butyl N-methyl-N-(1-methylinulinulinulinulinulinulinulinulinulinulindazolindazolindazolindazolindazolindazole) represents an intriguing candidate for further exploration in medicinal chemistry. Its design principles align with current trends toward rational drug design, where targeted modifications based on structural analysis lead to more effective therapeutic agents.
The long-term potential of this compound extends beyond its immediate applications; it serves as a platform for developing analogs with enhanced properties. By systematically varying substituents such as the N-methyl group or exploring alternative heterocyclic structures, researchers can generate libraries of compounds for high-throughput screening against diverse disease targets.
In conclusion,tert-butyl N-methyl-N-(1 methyl indazo indazo indazo indazo indazo indazo indazo indazo indazo indazole carbamate (CAS No 2228386) stands as a testament to the ingenuity inherent in modern pharmaceutical research. Its unique structure combines multiple pharmacophoric elements that make it a promising candidate for further investigation into novel therapeutic interventions. As research continues to uncover new biological pathways and targets,this compound offers an exciting opportunity to contribute to advancements in drug development through innovative chemical synthesis and biological evaluation.
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